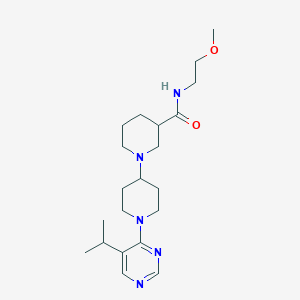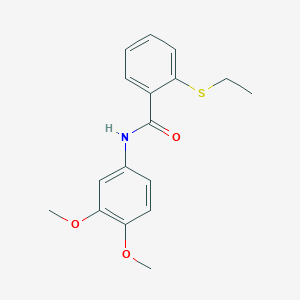![molecular formula C18H18FN3O2 B5394982 N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5394982.png)
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea, also known as PF-04449913, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PF-04449913 is a potent and selective inhibitor of Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.
Wirkmechanismus
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a selective inhibitor of Smoothened (SMO) receptor, which is a key component of the Hedgehog signaling pathway. The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis, but it is also dysregulated in many types of cancer. When the Hedgehog ligand binds to the Patched (PTCH) receptor, it relieves the inhibition of SMO and activates the downstream signaling pathway. N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea binds to SMO and prevents the activation of the Hedgehog signaling pathway, thereby inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to have potent inhibitory effects on the Hedgehog signaling pathway in various cell lines and animal models. In cancer cells, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In Alzheimer's disease models, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce amyloid beta levels and improve cognitive function. In multiple sclerosis models, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce inflammation and demyelination in the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a potent and selective inhibitor of SMO receptor, which makes it a valuable tool for studying the Hedgehog signaling pathway and its role in various diseases. However, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has some limitations for lab experiments. First, it is a small molecule inhibitor, which may have off-target effects. Second, it has poor solubility in water, which may limit its use in certain experiments. Third, it has a short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research on N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. First, further studies are needed to explore the potential therapeutic applications of N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea in other diseases, such as pancreatic cancer and glioblastoma. Second, the development of more potent and selective SMO inhibitors may improve the efficacy and safety of this class of drugs. Third, the combination of N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea with other drugs or therapies may enhance its therapeutic effects and reduce the risk of drug resistance. Fourth, the development of new formulations or delivery methods may improve the pharmacokinetics and bioavailability of N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea.
Synthesemethoden
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea was synthesized using a multi-step synthetic route. The synthesis began with the preparation of 3-fluoroaniline, which was then reacted with 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate to form the intermediate product. The intermediate was then reacted with N,N'-diisopropylcarbodiimide and triethylamine to form N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea. The final product was purified by column chromatography and characterized by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer research, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to inhibit the growth of cancer cells by blocking the Hedgehog signaling pathway, which is known to be dysregulated in many types of cancer. In Alzheimer's disease research, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques in the brain. In multiple sclerosis research, N-(3-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea has been shown to reduce inflammation and demyelination in the central nervous system.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c19-14-4-3-5-16(12-14)21-18(24)20-15-8-6-13(7-9-15)17(23)22-10-1-2-11-22/h3-9,12H,1-2,10-11H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDOPWHNEARIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5394917.png)
![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5394920.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B5394925.png)
![2-(2-fluoro-5-methoxyphenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole hydrochloride](/img/structure/B5394931.png)
![2-[1-amino-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methylphenol](/img/structure/B5394935.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5394940.png)

![3-methyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B5394947.png)

![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-N-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5394986.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5394993.png)
